

An In-depth Technical Guide to the Chemical Structure of 3,5-Octadiene

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Compound of Interest

Compound Name: 3,5-Octadiene

Cat. No.: B14166476

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **3,5-octadiene**, a conjugated diene with applications in organic synthesis and materials science. The information is presented to meet the technical demands of researchers and professionals in drug development and related scientific fields.

Core Chemical Structure and Isomerism

3,5-Octadiene is an organic compound with the chemical formula C_8H_{14} and a molecular weight of approximately 110.20 g/mol .^{[1][2]} Its structure consists of an eight-carbon chain containing two conjugated double bonds at the C3 and C5 positions. The presence of these two double bonds gives rise to geometric isomerism, resulting in four distinct stereoisomers:

- **(E,E)-3,5-Octadiene:** Both double bonds have the trans configuration.
- **(Z,Z)-3,5-Octadiene:** Both double bonds have the cis configuration.
- **(E,Z)-3,5-Octadiene:** The C3 double bond is trans and the C5 double bond is cis.
- **(Z,E)-3,5-Octadiene:** The C3 double bond is cis and the C5 double bond is trans.

The specific stereochemistry of the isomers significantly influences their physical and chemical properties.

Caption: The four geometric isomers of **3,5-octadiene**.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the various isomers of **3,5-octadiene**.

Table 1: General Properties and Identifiers

Property	(E,E)-3,5-Octadiene	(Z,Z)-3,5-Octadiene	(E,Z)-3,5-Octadiene
Molecular Formula	C ₈ H ₁₄	C ₈ H ₁₄	C ₈ H ₁₄
Molecular Weight	110.20 g/mol [1]	110.20 g/mol [2]	110.20 g/mol
CAS Number	7348-75-6[1]	7348-80-3[2]	16929-32-1
IUPAC Name	(3E,5E)-octa-3,5-diene[1]	(3Z,5Z)-octa-3,5-diene[2]	(3E,5Z)-octa-3,5-diene
SMILES	<chem>CC/C=C/C=C/CC</chem> [1]	<chem>CC/C=C\C=C/CC</chem> [2]	<chem>CC/C=C/C=C\CC</chem>
InChIKey	HWXQYUCHSICMAS-KQQUZDAGSA-N[1]	HWXQYUCHSICMAS-SFECMWDFSA-N[2]	HWXQYUCHSICMAS-CGXWXWIYSA-N

Table 2: Gas Chromatography Data

Isomer	Kovats Retention Index (Non-polar column)
(E,E)-3,5-Octadiene	812, 810, 838.1, 838.7, 843.3, 837[1]
(Z,Z)-3,5-Octadiene	835.9, 836.6, 841.4[2]
(E,Z)-3,5-Octadiene	830.6, 831.1, 835.9

Table 3: Spectroscopic Data (Conceptual)

Isomer	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Key IR Absorptions (cm^{-1})	Mass Spec (m/z)
(E,E)-3,5-Octadiene	Olefinic protons expected ~5.5-6.5 ppm with large coupling constants (~15 Hz)	Olefinic carbons ~125-135 ppm; Alkyl carbons ~13-30 ppm	~3020 (C-H stretch, sp^2), ~1650 (C=C stretch), ~965 (trans C-H bend)	M^+ at 110, prominent fragments from allylic cleavage.
(Z,Z)-3,5-Octadiene	Olefinic protons expected ~5.2-6.2 ppm with smaller coupling constants (~10 Hz)	Olefinic carbons ~120-130 ppm; Alkyl carbons ~13-25 ppm	~3020 (C-H stretch, sp^2), ~1650 (C=C stretch), ~700 (cis C-H bend)	M^+ at 110, distinct fragmentation pattern from (E,E) isomer.
(E,Z)-3,5-Octadiene	Complex olefinic region with both large and small coupling constants	Four distinct olefinic carbon signals	Bands characteristic of both trans and cis double bonds	M^+ at 110, fragmentation reflects both E and Z structural elements.

Note: Specific, experimentally verified NMR and IR data were not fully available in the initial literature search and the values presented are based on established principles of spectroscopy for similar structures.

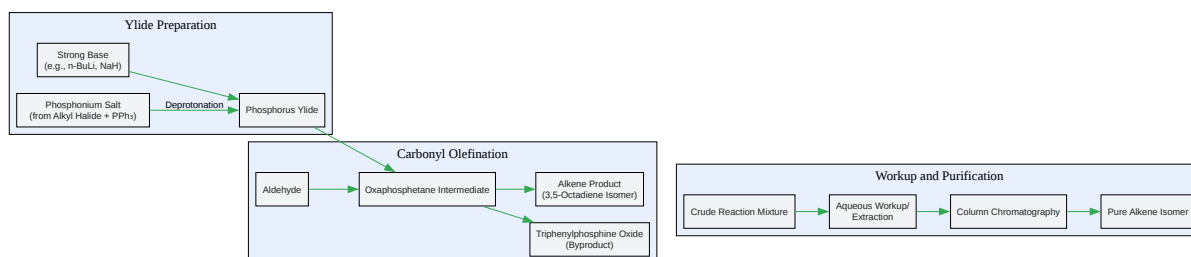
Experimental Protocols: Stereoselective Synthesis

The Wittig reaction is a cornerstone for the stereoselective synthesis of alkenes and is the preferred method for preparing the various isomers of **3,5-octadiene**.^{[3][4]} The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the phosphorus ylide used.

- Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes.

- Non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.[4]

The following are generalized protocols for the synthesis of **3,5-octadiene** isomers.



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Caption: General workflow for the Wittig synthesis of alkenes.

Synthesis of (E,E)-3,5-Octadiene

This synthesis would likely employ a stabilized ylide reacting with an α,β -unsaturated aldehyde. A plausible route is the reaction of a crotonaldehyde-derived phosphonium ylide with propanal.

Protocol:

- Ylide Formation:
 - To a solution of (E)-but-2-enyltriphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium dropwise.

- Allow the mixture to stir at this temperature for 1 hour to ensure complete formation of the ylide.
- Reaction with Aldehyde:
 - To the ylide solution, add a solution of propanal in anhydrous THF dropwise at -78 °C.
 - Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
- Workup and Purification:
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure (E,E)-**3,5-octadiene**.

Synthesis of (Z,Z)-3,5-Octadiene

The synthesis of the (Z,Z)-isomer would necessitate the use of a non-stabilized ylide.

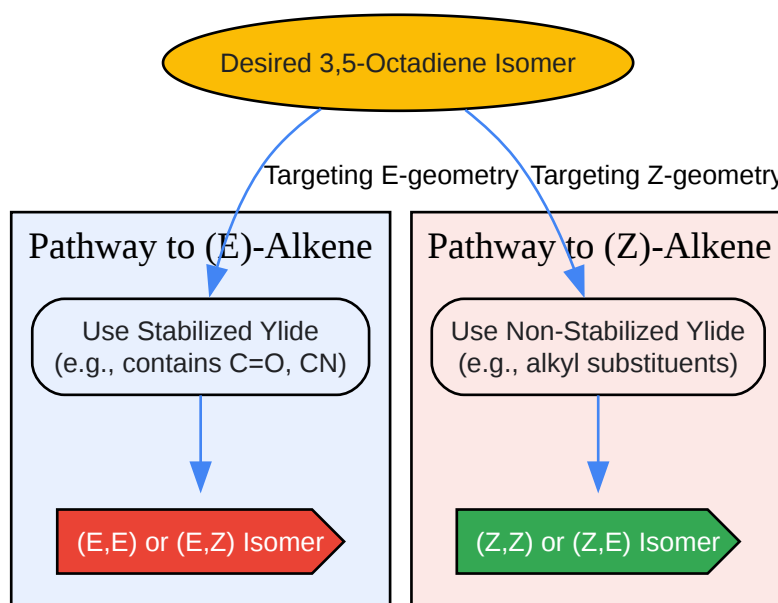
Protocol:

- Ylide Formation:
 - Prepare the non-stabilized ylide by reacting propyltriphenylphosphonium bromide with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous THF at 0 °C under an inert atmosphere.
- Reaction with Aldehyde:
 - Cool the ylide solution to -78 °C and add a solution of (Z)-pent-2-enal in anhydrous THF dropwise.

- Maintain the reaction at -78 °C for several hours before allowing it to warm to room temperature.
- Workup and Purification:
 - Follow the same workup and purification procedure as described for the (E,E)-isomer.

Logical Relationships in Stereoselective Synthesis

The choice of reactants and reaction conditions in the Wittig reaction dictates the stereochemical outcome. This can be visualized as a decision-making process.



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Caption: Decision pathway for stereoselective Wittig synthesis.

Conclusion

The chemical structure of **3,5-octadiene** is characterized by its conjugated diene system and the resulting stereoisomerism. The synthesis of specific isomers can be achieved with high stereoselectivity through the appropriate application of the Wittig reaction. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical compound. Further research to fully characterize the

spectroscopic properties of all isomers and to explore their applications in drug development and materials science is warranted.

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